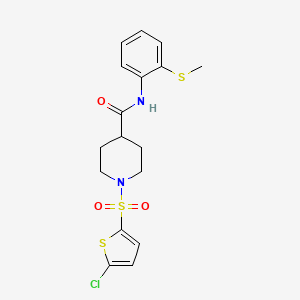

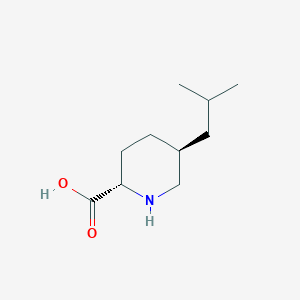

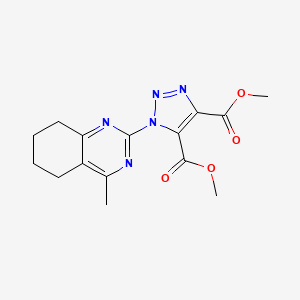

![molecular formula C16H12ClN3O2S B2661656 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 337923-87-2](/img/structure/B2661656.png)

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a chemical compound with the molecular formula C16H12ClN3O2S .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of developing potential neuroprotective and anti-neuroinflammatory agents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The Automated Topology Builder (ATB) and Repository can facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .Chemical Reactions Analysis

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and its solubility in water .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties and Electronic Structure Analysis

Research into thiopyrimidine derivatives, which share structural similarities with 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, highlights their importance in nonlinear optics (NLO) and electronic structure analysis. These compounds exhibit promising NLO properties, making them suitable for optoelectronic applications. DFT (Density Functional Theory) calculations reveal significant insights into their structural parameters, electronic properties, and NLO behavior, underscoring their potential in high-tech applications (Hussain et al., 2020).

Crystal Structure and Hydrogen Bonding Motifs

Studies on aminopyrimidine derivatives, including those structurally related to this compound, have contributed to understanding crystal structure and hydrogen bonding. These investigations reveal complex hydrogen-bonded motifs and their implications for molecular assembly, offering insights into the design of new materials with specific structural features (Balasubramani et al., 2007).

Chemoselective Reactions and Synthetic Applications

The compound has been explored for its chemoselectivity in reactions with amines, demonstrating a range of synthetic applications. These reactions highlight the compound's utility in creating various derivatives, expanding the toolkit available for chemical synthesis. Such chemoselective reactions are crucial for developing new drugs and materials (Baiazitov et al., 2013).

Antimicrobial and Herbicidal Activity

Research into tricyclic compounds and pyrimidine derivatives incorporating the phenylsulfonyl group has shown significant antimicrobial and herbicidal activities. These studies not only broaden the understanding of the compound's biological interactions but also suggest potential applications in developing new antimicrobial agents and herbicides (Mittal et al., 2011); (Gong-chun, 2011).

Spectroscopic Analysis and Material Characterization

The compound's utility extends to spectroscopic analysis and material characterization, aiding in the development of novel materials with potential optical applications. Investigations into the structure, reactivity, and nonlinear optical properties of related pyrimidine compounds provide valuable data for the design of optical materials with enhanced performance (Murthy et al., 2019).

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives involves neuroprotection and anti-inflammatory activity. The compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

The future directions for the study of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties. The compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWOBMHSFUMWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

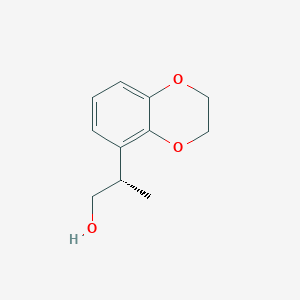

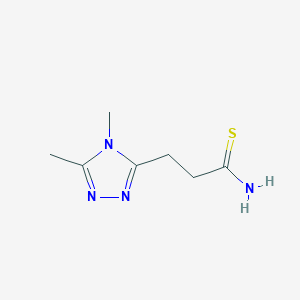

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)

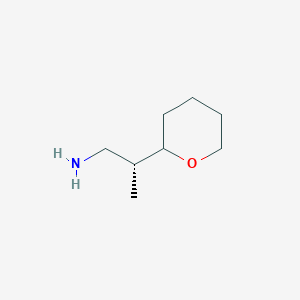

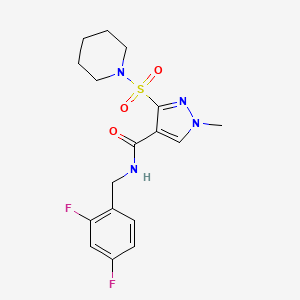

![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)

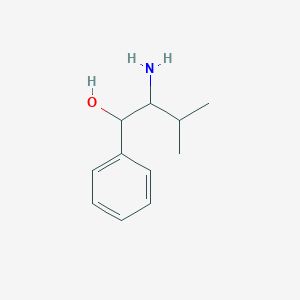

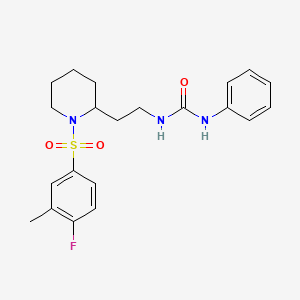

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)

![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)